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Compound of Interest

Compound Name: (+)-Pinanediol

Cat. No.: B1678380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (+)-
Pinanediol, a versatile chiral auxiliary and building block in organic synthesis. The document

details its spectral characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its

identification, characterization, and application in research and development.

Molecular Structure and Properties
(+)-Pinanediol, systematically named (1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-

diol, is a bicyclic monoterpene diol.[1] Its rigid chiral structure makes it a valuable reagent in

asymmetric synthesis.

Property Value

Molecular Formula C₁₀H₁₈O₂[2]

Molecular Weight 170.25 g/mol [3][4]

CAS Number 18680-27-8[2]
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NMR spectroscopy is a primary technique for the structural elucidation of organic molecules,

providing detailed insight into the carbon and hydrogen framework.

¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of (+)-Pinanediol displays signals corresponding to the different proton

environments in the molecule. Specific chemical shifts can vary slightly based on the solvent

and concentration used. The data presented here is a representative compilation from available

spectral data.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

[Data not explicitly

available in search

results]

- - -

Note: While ¹H NMR spectra for pinanediol derivatives are available, specific peak assignments

for (+)-Pinanediol were not found in a tabulated format in the search results. A typical

spectrum would show a complex pattern of multiplets for the ring protons and singlets for the

methyl groups.

¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Chemical Shift (δ) ppm Assignment

[Data not explicitly available in search results] -

Note: While the existence of ¹³C NMR data is confirmed[3][5], specific chemical shift values for

each carbon of (+)-Pinanediol were not available in a comprehensive table in the search

results.
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IR spectroscopy is utilized to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The IR spectrum of (+)-Pinanediol is dominated by

absorptions from the hydroxyl and alkyl groups.

Wavenumber (cm⁻¹) Description Functional Group

~3400-3200 (broad) O-H stretching Alcohol

~2980-2850 C-H stretching Alkane

~1470-1450 C-H bending Alkane

~1100-1000 C-O stretching Alcohol

Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet,

thin film, or ATR). The provided ranges are typical for the functional groups present.[6][7]

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

a compound. For (+)-Pinanediol, electron ionization (EI) is a common method.

Mass-to-Charge Ratio
(m/z)

Relative Intensity Possible Fragment

170 [M]⁺ Molecular Ion

152 [M-H₂O]⁺

137 [M-H₂O-CH₃]⁺

121 [M-H₂O-C₂H₅]⁺ or [M-C₃H₇O]⁺

95
Various fragmentation

pathways

83
Various fragmentation

pathways

43 [C₃H₇]⁺
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Note: This table represents a plausible fragmentation pattern based on the structure of

pinanediol and general mass spectrometry principles. The relative intensities can vary

depending on the instrument and conditions used.[2]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of (+)-Pinanediol (typically 5-25 mg) is dissolved in an

appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8]

Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing

(δ = 0.00 ppm).[9]

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500

MHz).

Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-

decoupled spectra are typically acquired to simplify the spectrum to single lines for each

carbon.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce

the frequency-domain spectrum. Phase and baseline corrections are applied, and the

spectra are calibrated against the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation:

Thin Film (for liquids or low-melting solids): A drop of the neat sample is placed between

two salt plates (e.g., NaCl or KBr).[10]

KBr Pellet (for solids): A small amount of the solid sample is finely ground with dry

potassium bromide (KBr) and pressed into a thin, transparent disk.
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Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed

directly on the ATR crystal.[3]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.[11]

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is

recorded. The sample is then scanned, and the background is automatically subtracted to

yield the spectrum of the sample. The spectrum is typically recorded in the range of 4000-

400 cm⁻¹.[6]

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas

Chromatography (GC-MS) system for volatile compounds, which separates the sample from

a mixture before it enters the mass spectrometer.[3] Direct infusion is also possible.

Ionization: Electron Ionization (EI) is a common technique where high-energy electrons

bombard the sample molecules, causing them to ionize and fragment.[12][13]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[14]

Detection: An electron multiplier or other detector measures the abundance of ions at each

m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (+)-Pinanediol.
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Caption: Workflow for Spectroscopic Analysis of (+)-Pinanediol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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